2-chloro-N-(3-sulfamoylphenyl)acetamide
Overview
Description
2-Chloro-N-(3-sulfamoylphenyl)acetamide is a chemical compound known for its diverse applications in medicinal chemistry and pharmaceutical research. It is characterized by the presence of a chloro group, a sulfamoyl group, and an acetamide moiety, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary targets of 2-chloro-N-(3-sulfamoylphenyl)acetamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the pH and temperature of the body’s tissues, the presence of other compounds, and the specific characteristics of the compound’s targets.
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-(3-sulfamoylphenyl)acetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in specific compartments, where it exerts its effects. The localization and accumulation of this compound are influenced by its interactions with cellular transporters and binding proteins.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles within the cell by targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and enzymes, influencing its overall activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(3-sulfamoylphenyl)acetamide typically involves the acylation of 3-aminosulfanilamide with chloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(3-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids or sulfonamides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted acetamides or sulfonamides.
Oxidation: Formation of sulfonic acids or sulfonamides.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
2-Chloro-N-(3-sulfamoylphenyl)acetamide has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: It serves as a probe to study enzyme inhibition, particularly carbonic anhydrase inhibitors, which are important in the treatment of glaucoma, epilepsy, and certain cancers.
Industrial Applications: It is utilized in the development of agrochemicals and dyes due to its reactivity and stability.
Comparison with Similar Compounds
- 2-Chloro-N-(4-sulfamoylphenyl)acetamide
- 4-Chloro-N-(3-sulfamoylphenyl)benzamide
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Comparison: 2-Chloro-N-(3-sulfamoylphenyl)acetamide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards various molecular targets, making it a valuable compound for targeted drug design and development .
Properties
IUPAC Name |
2-chloro-N-(3-sulfamoylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3S/c9-5-8(12)11-6-2-1-3-7(4-6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSZWXQMJCRQFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407395 | |
Record name | 2-Chloro-N-(3-sulfamoylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135202-69-6 | |
Record name | 2-Chloro-N-(3-sulfamoylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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